molecular formula C20H13FN2O B11529119 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 84186-24-3

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11529119
CAS No.: 84186-24-3
M. Wt: 316.3 g/mol
InChI Key: RUATVEOWTATRNS-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a synthetic organic compound belonging to the class of 1H-benzo[f]chromenes. This chemical scaffold is recognized in medicinal chemistry for its diverse biological activities and has emerged as a promising and attractive core structure in the development of novel therapeutic agents . Research Applications and Value: Benzo[f]chromene derivatives, particularly 3-amino-1H-benzo[f]chromene-2-carbonitriles, have demonstrated significant potential in pharmacological research. Extensive studies on closely related analogues have shown that this class of compounds exhibits potent anti-proliferative and cytotoxic activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanistic pathway for this cytotoxicity is associated with the induction of apoptosis , often through the enhancement of Caspase 3/7 activity . Furthermore, structural analogues have displayed potent antimicrobial activity against multi-drug resistant pathogens such as Staphylococcus aureus (MRSA) and Escherichia coli , with some derivatives showing bactericidal effects . The specific positioning and nature of substituents on the phenyl ring at the 1-position are critical for biological activity, as established by Structure-Activity Relationship (SAR) studies . Note: This product is sold for non-human research use only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and purity and for the safe handling and use of the compound.

Properties

CAS No.

84186-24-3

Molecular Formula

C20H13FN2O

Molecular Weight

316.3 g/mol

IUPAC Name

3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13FN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2

InChI Key

RUATVEOWTATRNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method employs a one-pot MCR involving 2-fluorobenzaldehyde , malononitrile , and β-naphthol under basic conditions. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of β-naphthol and subsequent cyclization (Figure 1).

Procedure

  • Reagents :

    • 2-Fluorobenzaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • β-Naphthol (1.0 eq)

    • Piperidine (0.5 mL, catalyst)

    • Ethanol (30 mL, solvent)

  • Steps :

    • Reflux the mixture at 80°C for 4–6 hours.

    • Cool to room temperature; collect precipitated product via filtration.

    • Wash with cold methanol and recrystallize from ethanol.

Optimization

  • Catalyst : Piperidine enhances reaction rate by deprotonating intermediates.

  • Yield : 88%.

  • Melting Point : 510–511 K.

Characterization

  • IR : NH₂ stretches (3457 cm⁻¹), CN (2189 cm⁻¹), C-F (1220 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 4.42 (s, NH₂), 6.49–7.29 (m, aromatic H), 5.22 (s, chromene-CH).

Microwave-Assisted Synthesis

Reaction Mechanism

Microwave irradiation accelerates the MCR by promoting rapid dielectric heating, reducing reaction time from hours to minutes.

Procedure

  • Reagents :

    • Same as Method 1.

  • Steps :

    • Irradiate the mixture at 140°C for 2 minutes using a microwave reactor.

    • Workup identical to Method 1.

Optimization

  • Temperature : 140°C ensures complete conversion without side products.

  • Yield : 88% (comparable to conventional heating).

  • Advantage : 60x faster than reflux.

Aqueous Phase-Transfer Catalysis

Reaction Mechanism

Triethylbenzylammonium chloride (TEBA) facilitates reactant solubility in water, enabling a green chemistry approach. The mechanism involves enolate formation and cyclodehydration.

Procedure

  • Reagents :

    • 2-Fluorobenzaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • β-Naphthol (1.0 eq)

    • TEBA (0.15 g, catalyst)

    • Water (10 mL, solvent)

  • Steps :

    • Stir at 40–50°C for 15–20 hours.

    • Filter and recrystallize from ethanol.

Optimization

  • Yield : 89–92% for analogous fluorophenyl derivatives.

  • Environmental Benefit : Eliminates organic solvents.

Non-Catalytic Synthesis via Mannich Bases

Reaction Mechanism

Mannich bases derived from naphthalen-2-ol react with malononitrile under thermal conditions, bypassing the need for catalysts.

Procedure

  • Reagents :

    • Mannich base (1.0 eq, pre-synthesized from β-naphthol)

    • Malononitrile (1.0 eq)

    • Ethanol (30 mL, solvent)

  • Steps :

    • Reflux for 8–12 hours.

    • Isolate via filtration and recrystallization.

Optimization

  • Yield : 75–80%.

  • Drawback : Longer reaction time vs. catalytic methods.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield Eco-Friendliness
Conventional RefluxPiperidineEthanol4–6 h88%Moderate
MicrowavePiperidineEthanol2 min88%Moderate
Aqueous TEBATEBAWater15–20 h89–92%High
Non-CatalyticNoneEthanol8–12 h75–80%Low

Structural Confirmation

X-ray Crystallography

  • Dihedral Angle : 85.3° between fluorophenyl and chromene planes.

  • Hydrogen Bonding : N–H⋯N interactions form inversion dimers.

Spectroscopic Data

  • ¹³C NMR : CN (117 ppm), C-F (162 ppm, J = 245 Hz).

  • MS : m/z 316.1012 [M+H]⁺ .

Chemical Reactions Analysis

Method 1: Three-Component Reaction

Involves arylaldehydes , malononitrile , and 2-naphthol in ethanolic piperidine under microwave irradiation (400 W, 2 min at 140°C). This yields 88% of the product, with a melting point of 510–511 K .

Method 3: Aqueous Media with Phase Transfer Catalyst

Employs substituted cinnamonitriles and 7-methoxy-2-tetralone in water with triethylbenzylammonium chloride (TEBA) as a catalyst. This eco-friendly approach achieves yields of 86–92% .

Comparison of Synthesis Methods

MethodReagentsCatalystYieldConditions
Three-componentArylaldehydes, malononitrile, 2-naphtholPiperidine88%Microwave (400 W, 2 min, 140°C)
Microwave-assisted6-methoxy-2-naphthol, aromatic aldehydes, malononitrilePiperidineN/AMicrowave (400 W, 2 min, 140°C)
Aqueous mediaSubstituted cinnamonitriles, 7-methoxy-2-tetraloneTEBA86–92%Stirred at 40–50°C for 15–20 h

Microwave Irradiation Parameters

Optimal conditions for microwave synthesis involve 400 W power and 2-minute reaction time at 140°C, as validated across multiple studies .

Key Functional Groups and Catalysts

  • Amino group : Formed via condensation with malononitrile.

  • Fluorophenyl substituent : Introduced via aryl aldehydes .

  • Catalysts : Piperidine (for base-mediated reactions) or TEBA (for phase transfer in aqueous media) .

Molecular Features

  • Fused ring system : Chromene moiety with a fluorophenyl substituent.

  • Dihedral angle : ~86.72° between the phenyl ring and chromene system, indicating near-planarity.

  • Functional groups : Amino (-NH₂), cyano (-CN), and fluorophenyl substituent .

Physical Data

PropertyValueReference
Melting Point510–511 K
Yield88%
Diastereomeric PurityRacemic (±) mixture

Chemical Reactivity

The compound exhibits reactivity due to:

  • Amino group : Acts as a nucleophile in substitution reactions.

  • Cyano group : Participates in nucleophilic additions.

  • Fluorine substituent : Electron-withdrawing effect enhances aromatic ring reactivity .

Biological Activity

While not explicitly detailed for the 2-fluorophenyl derivative, related benzochromenes show cytotoxicity against cancer cell lines (e.g., MDA-MB-231, A549). Substituents like halogens (F, Cl) at meta/para positions enhance activity .

Structure-Activity Relationships

SubstituentPositionEffect on CytotoxicityReference
Fluorine2-phenylModerate enhancement
ChlorineMeta/paraHigh activity

Mechanistic Insights

The synthesis typically involves:

  • Condensation : Formation of β-enaminonitrile intermediates .

  • Cyclization : Intramolecular cyclodehydration to form the chromene core .

  • Tautomerization : Stabilization of the final product via keto-enol tautomerism .

X-ray Crystallography confirms the planar chromene structure and hydrogen bonding between the amine group and cyano/methoxy groups .

This synthesis methodology and structural data highlight the versatility of benzochromenes in medicinal chemistry, particularly for developing anticancer agents. The fluorophenyl substituent’s electronic effects make this compound a candidate for further bioactivity studies.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzochromene derivatives, including 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile. Key findings include:

  • Cytotoxicity : This compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. In comparative assays, it has shown stronger activity than standard chemotherapeutic agents like Vinblastine and Doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the activation of Caspase pathways. Studies indicate that these compounds can inhibit Bcl-2 protein, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence and position of substituents on the benzochromene scaffold significantly influence biological activity:

  • Substituent Effects : Electron-withdrawing groups at specific positions enhance cytotoxicity. For instance, compounds with halogen substitutions at the phenyl ring demonstrate improved anticancer efficacy .
  • Comparative Analysis : The introduction of different substituents (e.g., methoxy or bromo groups) at the 8-position has been shown to optimize the anticancer properties of these compounds .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the benzochromene framework:

StudyCompoundCell Lines TestedKey Findings
Fallah et al. (2018)3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrileMCF-7, HCT-116, HepG-2Exhibited strong cytotoxicity and induced apoptosis via Caspase activation
ResearchGate Study3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231Demonstrated anti-invasive properties in breast cancer cells
PMC ArticleVarious benzochromene derivativesMultiple cancer cell linesConfirmed selective cytotoxicity and potential for further development as anticancer agents

Mechanism of Action

The mechanism by which 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho-fluorophenyl derivatives (e.g., 2-fluoro) may exhibit steric hindrance, affecting molecular packing and hydrogen bonding compared to para-substituted analogs .
  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) groups enhance thermal stability (higher melting points) and intermolecular interactions, as seen in the 4-nitrophenyl derivative (mp: 238–240°C) .
  • Methoxy/Hydroxy Groups : Methoxy substitution at position 9 (e.g., 8-OCH₃ in ) improves cytotoxic activity, likely due to enhanced solubility and target binding .

Spectral and Crystallographic Comparisons

Infrared (IR) Spectroscopy

All derivatives exhibit characteristic NH₂ stretches (~3430–3340 cm⁻¹) and CN stretches (~2187–2194 cm⁻¹), confirming the integrity of the core structure . Fluorine substituents show distinct C-F stretches near 1405 cm⁻¹ .

X-ray Crystallography

  • 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile: The 4-methoxyphenyl ring forms an 83.62° dihedral angle with the chromene system, enabling N–H⋯N and C–H⋯π interactions .
  • 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile: The fluorine atom participates in C–F⋯π interactions, stabilizing the crystal lattice .
  • 3-Amino-1-(4-chlorophenyl)-9-methoxy derivatives: Chlorine’s larger atomic radius increases van der Waals interactions compared to fluorine analogs .

Biological Activity

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a derivative of the benzo[f]chromene class, which has garnered attention for its potential biological activities, particularly in oncology. This compound's structure suggests it may exhibit significant anticancer properties, supported by various studies that have investigated similar compounds within this chemical family.

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reduce reaction times. The structural characterization is performed using techniques such as IR, NMR, and mass spectrometry, confirming the presence of functional groups critical for biological activity.

Anticancer Properties

Numerous studies have evaluated the cytotoxic effects of benzo[f]chromene derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : A series of benzo[f]chromene-2-carbonitriles were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin and Vinblastine .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.4
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrileHCT-11612.7
3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrileHepG-28.9

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups at the 1-position significantly enhances the anticancer activity of these compounds. Specifically, the presence of a fluorine atom in the phenyl ring at the 2-position appears to optimize interactions with cellular targets involved in cancer proliferation .

Research suggests that compounds like this compound may exert their effects through inhibition of key enzymes involved in cancer cell growth, such as topoisomerase and cytochrome P450 enzymes. Molecular docking studies have shown favorable binding interactions with these targets, indicating potential pathways for therapeutic action .

Case Studies

Several case studies highlight the efficacy of benzo[f]chromene derivatives:

  • In Vitro Studies : A study demonstrated that a series of synthesized benzo[f]chromenes exhibited selective cytotoxicity against cancer cells while sparing normal human fibroblasts, suggesting a favorable therapeutic index .
  • Combination Therapies : Another investigation explored the use of these compounds in combination with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Q & A

Basic Question: What are the standard synthetic routes for 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound is typically synthesized via a two-component reaction between β-naphthol derivatives and α-cyano-fluorocinnamonitrile in ethanol under reflux with piperidine as a catalyst . Microwave-assisted three-component cyclocondensation (using phenols, aldehydes, and nitriles) has also been explored to reduce reaction time and improve yields . Key optimization parameters include:

  • Catalyst selection : Piperidine (0.5–1.0 mol%) enhances cyclization efficiency .
  • Solvent choice : Ethanol ensures solubility of intermediates and facilitates precipitation of the product .
  • Temperature control : Reflux conditions (533–534 K) are critical for complete precipitation .
    Yield discrepancies (e.g., 65–85%) often arise from incomplete crystallization; recrystallization in ethanol improves purity .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • IR spectroscopy : The nitrile group (C≡N) exhibits a sharp peak at ~2203 cm⁻¹, while the amino group (NH₂) shows broad absorption near 3340–3250 cm⁻¹ .
  • 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), the methoxy group (if present, δ ~3.8 ppm), and NH₂ protons (δ ~5.2 ppm as a singlet) .
  • 13C NMR : The nitrile carbon appears at ~115–120 ppm, and the chromene carbonyl carbon resonates near 160 ppm .

Advanced Question: How can structural ambiguities in the chromene core be resolved using crystallographic data?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond-length distortions and substituent orientations. For example:

  • The benzo[f]chromene scaffold adopts a near-planar conformation (dihedral angle < 5° between fused rings) .
  • Fluorophenyl substitution at the 1-position induces minor torsional strain (C–F bond length: 1.35 Å) .
  • Hydrogen-bonding networks (N–H···N/C interactions) stabilize the crystal lattice, with refinement using riding models for C-bound H atoms and free refinement for N-bound H atoms .

Advanced Question: How can researchers reconcile discrepancies in reported reaction yields for derivatives of this compound?

Methodological Answer:
Yield variations (e.g., 60–90%) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring reduce steric hindrance, improving cyclization efficiency .
  • Purification protocols : Column chromatography vs. recrystallization impacts purity and recovery rates .
    To address contradictions:
    • Conduct multi-variable optimization (DoE) for solvent/catalyst ratios.
    • Validate product identity via HPLC-MS and comparative SCXRD .

Advanced Question: What strategies control regioselectivity during the synthesis of fluorophenyl-substituted chromene derivatives?

Methodological Answer:
Regioselectivity is governed by:

  • Electrophilic activation : Piperidine catalyzes Knoevenagel condensation, directing the nitrile group to the 2-position .
  • Steric/electronic effects : Fluorine at the phenyl 2-position favors planar transition states, minimizing steric clashes during cyclization .
    Advanced approaches include:
    • DFT calculations to map transition-state geometries.
    • Substituent screening (e.g., 4-F vs. 2-F) to modulate electronic density .

Advanced Question: How can computational modeling predict the compound’s physicochemical properties for drug-discovery applications?

Methodological Answer:

  • Lipophilicity (LogP) : Estimated at ~3.2 via ChemDraw, consistent with chromene derivatives’ membrane permeability .
  • Tautomerism analysis : The amino group at the 3-position participates in keto-enol tautomerism, affecting solubility (predicted ΔG < 1.5 kcal/mol) .
  • Molecular docking : The fluorophenyl moiety enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Basic Question: What solvent systems are optimal for recrystallization, and how does solubility vary with temperature?

Methodological Answer:

  • Ethanol : Primary solvent for recrystallization; solubility increases linearly from 293 K to 333 K (0.5 g/L to 3.2 g/L) .
  • Ethanol/toluene (2:1) : Enhances crystal quality for SCXRD by slowing nucleation .
  • Methanol : Avoid due to partial solvolysis of the nitrile group at elevated temperatures .

Advanced Question: How does the compound’s stability under thermal and photolytic conditions impact experimental design?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 534 K (melting point), necessitating controlled heating during synthesis .
  • Photolytic sensitivity : The chromene core absorbs UV light (λmax ~280 nm), requiring amber glassware for storage .
  • Long-term storage : Store under argon at 2–8°C to prevent oxidation of the amino group .

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